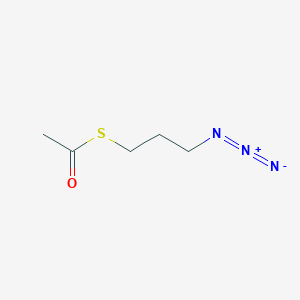

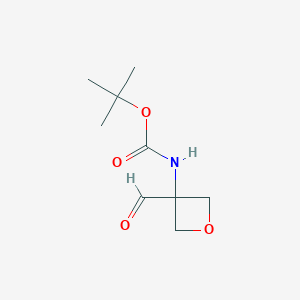

tert-Butyl (3-formyloxetan-3-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (3-formyloxetan-3-yl)carbamate, also known as Fmoc-ONBoc, is a chemical compound that is widely used in scientific research for the synthesis of peptides and proteins. The compound is a derivative of N-tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are commonly used in peptide synthesis. Fmoc-ONBoc is a useful reagent for peptide synthesis due to its stability, solubility, and ease of use.

Applications De Recherche Scientifique

Carbamoyl Anion Addition to Nitrones

The addition of carbamoyl anions derived from N,N-disubstituted formamides, including tert-butyl carbamates, to N-tert-butyl nitrones is a notable reaction. This process provides a direct route to α-(N-hydroxy)amino amides and has been demonstrated with various formamides and nitrones. The use of a tert-leucinol derived chiral auxiliary on the nitrone yielded products with good diastereoselectivity. Further derivatization of the products through tert-butyl deprotection or N-deoxygenation was also demonstrated (Reeves et al., 2014).

Pd-Catalyzed Amidation

The Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides in the presence of Cs2CO3 in 1,4-dioxane solvent results in the formation of the desired compounds in moderate to excellent yields (Qin et al., 2010).

Synthesis of Carbocyclic Analogues

The tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine (Ober et al., 2004).

Metal-free C3-alkoxycarbonylation

In a study exploring the preparation of quinoxaline-3-carbonyl compounds, tert-butyl carbazate, a related compound, was used as a coupling reagent. The process involved oxidation coupling of quinoxalin-2(1H)-ones with carbazates under metal- and base-free conditions, highlighting the versatility of tert-butyl derivatives in organic synthesis (Xie et al., 2019).

Silyl Carbamates Transformation

N-tert-butyldimethylsilyloxycarbonyl, a silyl carbamate derivative, was synthesized from N-tert-butoxycarbonyl and N-benzyloxycarbonyl. This novel species, upon activation, reacts with various electrophiles to yield N-ester type compounds, demonstrating the chemical versatility of tert-butyl carbamate derivatives (Sakaitani & Ohfune, 1990).

Safety and Hazards

Mécanisme D'action

Target of Action

Carbamates, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

Carbamates, including “tert-Butyl (3-formyloxetan-3-yl)carbamate”, are synthesized through a three-component coupling of amines, carbon dioxide, and halides . The compound’s interaction with its targets typically involves the formation of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .

Biochemical Pathways

Carbamates are known to be involved in various biochemical reactions, including the synthesis of n-boc-protected anilines .

Pharmacokinetics

The compound’s molecular weight is 20122 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Carbamates are known to have various biological effects depending on their specific structure and target .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions can affect its stability.

Propriétés

IUPAC Name |

tert-butyl N-(3-formyloxetan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h4H,5-6H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKZIVBMLICOOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885669-84-1 |

Source

|

| Record name | tert-butyl N-(3-formyloxetan-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2998087.png)

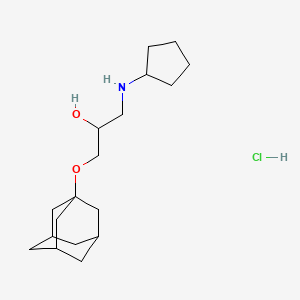

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2998090.png)

![2,5-dichloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-3-carboxamide](/img/structure/B2998093.png)

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2998099.png)

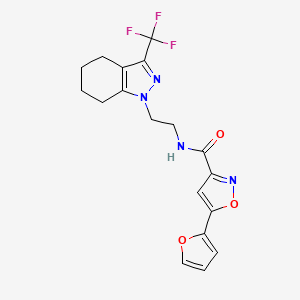

![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2998100.png)